molecular formula C13H11BrN2O3 B3280345 2-(Benzyloxy)-4-bromo-6-nitroaniline CAS No. 713530-47-3

2-(Benzyloxy)-4-bromo-6-nitroaniline

Cat. No.: B3280345
CAS No.: 713530-47-3
M. Wt: 323.14 g/mol
InChI Key: DFUKAZCXDQPEIR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a bromine atom, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-(Benzyloxy)aniline to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-6-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Zinc, tin, and sodium sulfide.

    Oxidizing agents: Hydrogen peroxide and potassium permanganate.

    Substituting agents: Nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(Benzyloxy)-4-bromo-6-aminoaniline, while substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-6-nitroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-6-nitroaniline involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)aniline: Lacks the bromine and nitro groups, making it less reactive.

    4-Bromo-2-nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.

    2-(Benzyloxy)-4-nitroaniline: Lacks the bromine atom, altering its chemical properties.

Uniqueness

2-(Benzyloxy)-4-bromo-6-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (benzyloxy) groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-bromo-2-nitro-6-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-6-11(16(17)18)13(15)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUKAZCXDQPEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736639
Record name 2-(Benzyloxy)-4-bromo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713530-47-3
Record name 2-(Benzyloxy)-4-bromo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 50 g (325 mmol) 2-amino-nitrophenol, 45 g (325 mmol) potassium carbonate and 2 g (13 mmol) sodium iodide in 400 ml ethanol were added 47 ml (408 mmol) benzyl chloride and the mixture was heated to 80° C. After 2 h, the reaction mixture was cooled down and the solvent was evaporated. The residue was dissolved in ethyl acetate and extracted with water. The organic layer was dried over anhydrous magnesium sulphate and evaporated. Coevaporation with dichloromethane (three times) led to a dark brown oily residue which was dissolved in 400 ml acetonitrile. After addition of 63.4 g (356 mmol) N-bromosuccinimide, the reaction mixture was refluxed for 1 h. After cooling down, 400 g silica gel were added and the mixture was evaporated to dryness. The resulting solid was put on a column and the product was eluted with ethyl acetate/light petroleum ether (4:1). Evaporation of the eluent afforded a solid which was recrystallized from ethyl acetate/heptane to give 62 g (59%) of the title compound as a red solid. m.p. 90° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
63.4 g
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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